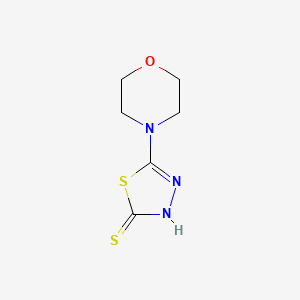

5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS2/c11-6-8-7-5(12-6)9-1-3-10-4-2-9/h1-4H2,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSASYGIPVPIJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375040 |

Source

|

| Record name | 5-(Morpholin-4-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51412-74-9 |

Source

|

| Record name | 5-(Morpholin-4-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51412-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule, which are critical steps in the drug discovery and development pipeline.

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices and data interpretation.

Synthesis and Molecular Structure

A common and effective method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of dithiocarbazates.[2] For the title compound, this would typically involve the reaction of a morpholine-derived thiosemicarbazide with carbon disulfide in the presence of a base.[2][3]

The expected structure of this compound features a central 1,3,4-thiadiazole ring, a morpholine ring attached at the 5-position, and a thiol group at the 2-position. It's important to note the potential for thiol-thione tautomerism in the solid state and in solution.[4]

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for a comprehensive characterization. The logical workflow for analyzing this compound is outlined below.

Caption: Workflow for the spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Expected Spectral Data and Interpretation:

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |

| ~3100-3000 | C-H stretch (thiadiazole ring) | Weak to medium | Aromatic C-H stretching vibrations. |

| ~2950-2850 | C-H stretch (morpholine) | Medium to strong | Aliphatic C-H stretching from the morpholine ring. |

| ~2600-2550 | S-H stretch (thiol) | Weak, often broad | The thiol stretch is notoriously weak and can be difficult to observe. |

| ~1610-1590 | C=N stretch (thiadiazole ring) | Medium to strong | Characteristic stretching vibration of the endocyclic C=N bond.[5] |

| ~1450-1400 | C-H bend (morpholine) | Medium | Scissoring and bending vibrations of the CH₂ groups in the morpholine ring. |

| ~1300-1200 | C-N stretch (thiadiazole-morpholine) | Medium to strong | Stretching vibration of the bond connecting the two rings. |

| ~1115-1070 | C-O-C stretch (morpholine) | Strong, sharp | Characteristic asymmetric stretching of the ether linkage in the morpholine ring. |

| ~700-600 | C-S stretch | Weak to medium | Stretching vibrations of the carbon-sulfur bonds within the thiadiazole ring.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides insights into the carbon skeleton.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5-14.5 | Singlet (broad) | 1H | SH (thiol) | The acidic proton of the thiol group is often broad and downfield.[6] |

| ~3.70-3.80 | Triplet | 4H | O-(CH₂)₂ | Protons adjacent to the oxygen atom in the morpholine ring are deshielded. |

| ~3.40-3.50 | Triplet | 4H | N-(CH₂)₂ | Protons adjacent to the nitrogen atom in the morpholine ring. |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-185 | C=S (thione tautomer) or C-S (thiol tautomer) | The chemical shift of the C2 carbon is highly dependent on the tautomeric form. |

| ~160-170 | C5 (thiadiazole) | The C5 carbon attached to the morpholine nitrogen. |

| ~65-70 | O-(CH₂)₂ (morpholine) | Carbons adjacent to the oxygen in the morpholine ring. |

| ~45-50 | N-(CH₂)₂ (morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is useful for characterizing conjugated systems.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol). The concentration is adjusted to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm. The solvent is used as a blank.

Expected Spectral Data:

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the 1,3,4-thiadiazole ring and the conjugated system. The exact position of the absorption maximum (λ_max) will be influenced by the solvent polarity.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like GC or LC.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectral Data:

-

Molecular Ion Peak: The most important piece of information is the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). For this compound (C₆H₉N₃OS₂), the expected exact mass is approximately 203.02.

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Expected fragments could arise from the cleavage of the morpholine ring or the thiadiazole ring.

Data Consolidation and Structural Validation

The final step in the characterization process is to consolidate the data from all spectroscopic techniques to build a coherent and self-validating picture of the molecule's structure.

Caption: Correlation of spectroscopic data for structural validation.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, integrating FT-IR, NMR, UV-Vis, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully performing these experiments and interpreting the resulting data in a holistic manner, researchers can confidently confirm the identity, purity, and structure of this promising heterocyclic compound, paving the way for its further investigation in drug discovery and development programs.

References

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). ResearchGate. Retrieved from [Link]

-

Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., et al. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Retrieved from [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Retrieved from [Link]

-

Rahman, N. A., & Slaihim, M. M. (2024). Synthesis and identification of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate, and study of the biological activity of some of their Schiff bases. ResearchGate. Retrieved from [Link]

-

Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... - ResearchGate. (n.d.). Retrieved from [Link]

-

Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2025). PubMed Central. Retrieved from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones : A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Amino-5-mercapto-1,3,4-thiadiazole. (n.d.). PubChem. Retrieved from [Link]

-

Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. (n.d.). PubMed. Retrieved from [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Drug Design, Development and Therapy. Retrieved from [Link]

-

4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. (n.d.). MDPI. Retrieved from [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI. Retrieved from [Link]

-

This compound. (n.d.). Chongqing Chemdad Co.. Retrieved from [Link]

Sources

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. 5-(ETHYLAMINO)-1,3,4-THIADIAZOLE-2-THIOL synthesis - chemicalbook [chemicalbook.com]

- 4. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Properties of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

This guide provides a comprehensive technical overview of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, a plausible synthetic pathway, and its potential biological significance, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile pharmacophore that has garnered considerable attention in the scientific community. This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine, a core component of nucleobases, which allows it to interfere with biological processes like DNA replication. Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties. The incorporation of a morpholine moiety, a privileged scaffold in medicinal chemistry, is anticipated to enhance the compound's physicochemical properties and biological activity.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the successful investigation of any novel compound. Based on established methodologies for the synthesis of related 1,3,4-thiadiazole derivatives, a plausible and efficient protocol for the preparation of this compound is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-morpholinothiocarbonyl hydrazide

-

To a solution of morpholine (1.0 eq) in a suitable solvent such as ethanol, add carbon disulfide (1.1 eq) dropwise at 0-5 °C with constant stirring.

-

After the addition is complete, add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The resulting precipitate of 4-morpholinothiocarbonyl hydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to this compound

-

Suspend the 4-morpholinothiocarbonyl hydrazide (1.0 eq) in a suitable high-boiling solvent like dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (1.5 eq), to the suspension.

-

Heat the mixture to reflux (around 120-140 °C) for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR is expected to show characteristic signals for the morpholine protons (typically in the range of 3.5-3.8 ppm and 3.2-3.5 ppm) and a signal for the thiol proton, which may be broad and exchangeable with D₂O.

-

¹³C-NMR will show signals for the carbon atoms of the morpholine ring and two distinct signals for the carbons of the thiadiazole ring.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic absorption band for the N-H stretch of the tautomeric thione form is expected around 3100-3200 cm⁻¹.

-

C=N stretching vibrations of the thiadiazole ring should appear around 1600-1650 cm⁻¹.

-

The C-S stretching vibrations will be observed in the fingerprint region.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.

Crystal Structure Analysis

While a definitive crystal structure of this compound is not yet publicly available, we can construct a highly probable model based on the crystallographic data of the closely related analog, 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. This allows for an authoritative discussion of the likely molecular geometry and intermolecular interactions.

Molecular Geometry

The molecule is expected to exist predominantly in the thione tautomeric form, which is common for 2-mercapto-1,3,4-thiadiazoles. The 1,3,4-thiadiazole ring will be essentially planar. The morpholine ring typically adopts a chair conformation. The dihedral angle between the thiadiazole ring and the mean plane of the morpholine ring will be a key conformational parameter.

Hypothetical Crystallographic Data

Based on analogs, the following crystallographic parameters can be anticipated. These are provided for illustrative purposes and would require experimental validation.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 |

| Z | 4 |

Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by a network of hydrogen bonds. The N-H group of the thiadiazole ring (in the thione form) can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the oxygen atom of the morpholine ring can act as acceptors. These interactions are crucial in stabilizing the crystal lattice. Additionally, weaker C-H···S and C-H···N interactions may further contribute to the overall packing arrangement.

Diagram: Hypothetical Molecular Structure of this compound

Caption: 2D representation of the thione tautomer.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to interact with a variety of biological targets. The presence of the morpholine ring often improves pharmacokinetic properties, such as solubility and membrane permeability.

Anticancer Activity

Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity. Their mechanism of action can be multifaceted, including:

-

Enzyme Inhibition: They are known to inhibit crucial enzymes involved in cancer cell proliferation, such as carbonic anhydrases, kinases, and histone deacetylases.

-

DNA Intercalation: The planar thiadiazole ring can intercalate between DNA base pairs, disrupting DNA replication and transcription.

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Antimicrobial Activity

The sulfur and nitrogen atoms in the thiadiazole ring are thought to play a key role in the antimicrobial activity of these compounds. They can chelate with metal ions essential for bacterial enzyme function or interfere with cell wall synthesis.

Diagram: Representative Signaling Pathway for Biological Activity

Caption: Generalized mechanism of action.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This in-depth guide has provided a foundational understanding of its synthesis, structural characteristics, and potential biological activities. The hypothetical crystal structure, based on a close analog, offers valuable insights into the molecular geometry and intermolecular forces that govern its solid-state behavior.

Future research should focus on the definitive elucidation of its crystal structure through single-crystal X-ray diffraction. A thorough investigation of its biological activity against a panel of cancer cell lines and microbial strains is warranted. Furthermore, structure-activity relationship (SAR) studies, involving modifications of the morpholine and thiadiazole moieties, could lead to the discovery of even more potent and selective drug candidates.

References

-

Öztürk, S., et al. (2007). 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1099. [Link]

-

Fun, H.-K., et al. (2008). N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o2006. [Link]

-

Zhang, Z.-G. (2009). N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2509. [Link]

-

Gomha, S. M., et al. (2012). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3067. [Link]

-

Chemsrc. (n.d.). N-[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide. [Link]

-

PubChem. (n.d.). 2-(dipropylamino)-n-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. [Link]

An In-depth Technical Guide to 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document will delve into the structural features, spectral characterization, and synthetic pathways of this specific morpholine-substituted derivative. Furthermore, it will explore its potential applications in drug development, drawing parallels with the broader class of thiadiazole compounds.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes in pathological conditions.[2] The unique electronic properties of the thiadiazole ring, including its mesoionic character, facilitate its ability to cross biological membranes and interact with various protein targets.[2]

The versatility of the 1,3,4-thiadiazole core has led to its incorporation into a multitude of pharmacologically active agents with a broad spectrum of activities, including:

The subject of this guide, this compound, combines the privileged 1,3,4-thiadiazole scaffold with a morpholine moiety. Morpholine is a common heterocyclic motif in medicinal chemistry, often introduced to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The presence of a thiol group at the 2-position provides a reactive handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of diverse chemical libraries for drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃OS₂ | N/A |

| Molecular Weight | 203.29 g/mol | N/A |

| CAS Number | 24456-83-7 | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 176-178 °C | N/A |

| Boiling Point | 311.5 °C at 760 mmHg | N/A |

| Density | 1.66 g/cm³ | N/A |

| XLogP3 | 0.7284 | N/A |

| Topological Polar Surface Area | 94.2 Ų | N/A |

Synthesis and Characterization

Conceptual Synthetic Pathway

The synthesis would likely proceed through the following key steps:

-

Formation of a Dithiocarbazate Intermediate: Reaction of morpholine with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form the potassium salt of morpholine-4-carbodithioic acid.

-

Reaction with a Hydrazine Derivative: Subsequent reaction of the dithiocarbazate with a hydrazine derivative, such as hydrazine hydrate or a substituted hydrazine.

-

Cyclization: Acid-catalyzed cyclization of the resulting intermediate to form the 1,3,4-thiadiazole ring.

Characterization Techniques

The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques. While specific spectral data for this exact compound is not currently published, the expected characteristic signals are described below based on the analysis of closely related structures.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A broad absorption band in the region of 3100-2500 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group.

-

Characteristic C-N and C-S stretching vibrations within the thiadiazole ring.

-

Strong absorptions corresponding to the C-O-C stretching of the morpholine ring.

-

Absence of the N-H stretching bands that would be present in the precursor, 5-amino-1,3,4-thiadiazole-2-thiol.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically two multiplets in the regions of ~3.5-4.0 ppm and ~3.0-3.5 ppm. A broad singlet corresponding to the thiol proton (SH) would likely be observed, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two distinct carbons of the morpholine ring, and two signals for the carbons of the 1,3,4-thiadiazole ring, with the carbon attached to the thiol group appearing at a characteristic downfield shift.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.29 g/mol ). Fragmentation patterns would likely involve the loss of the morpholine ring or the thiol group.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the thiol group and the potential for reactions on the thiadiazole ring.

Reactions at the Thiol Group

The thiol group is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

-

S-Alkylation and S-Acylation: The thiol can readily undergo S-alkylation with various alkyl halides or S-acylation with acyl chlorides or anhydrides. This allows for the introduction of a wide range of substituents at the 2-position, which can be tailored to modulate the biological activity and physicochemical properties of the parent compound.

-

Formation of Disulfides: Oxidation of the thiol group can lead to the formation of a disulfide-linked dimer.

Reactivity of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[1] This electronic nature makes it generally resistant to electrophilic substitution. However, it can be susceptible to nucleophilic attack under certain conditions.

Potential Applications in Drug Development

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of various therapeutic agents.[1] The incorporation of a morpholine ring in this compound suggests that its derivatives could possess favorable pharmacokinetic profiles, making them attractive candidates for drug discovery programs.

Potential therapeutic areas for derivatives of this compound include:

-

Anticancer Agents: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.[1][3]

-

Antimicrobial Agents: The thiadiazole scaffold is present in several antibacterial and antifungal compounds.[1]

-

Enzyme Inhibitors: The structural features of this molecule make it a candidate for the design of inhibitors for various enzymes, such as carbonic anhydrases, which are implicated in several diseases.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling similar sulfur-containing heterocyclic compounds should be observed.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising heterocyclic compound that combines the pharmacologically significant 1,3,4-thiadiazole scaffold with a morpholine moiety and a reactive thiol group. Its physicochemical properties and potential for chemical derivatization make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the specific synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

-

Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 134-143. [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2). [Link]

-

Jain, A. K., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(6), 1599-1611. [Link]

-

Al-Soud, Y. A., et al. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Molecular Systems Design & Engineering. [Link]

-

El-Sayed, M. A. A., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 28-40. [Link]

-

Di Sarno, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(14), 5486. [Link]

-

Kadhim, M. A., et al. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(08), 378-386. [Link]

-

Mohammed, S. H., & Al-Jibouri, M. N. (2016). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. [Link]

-

Al-Adilee, K. J., & Abbas, A. K. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Journal of Applicable Chemistry, 5(5), 1047-1056. [Link]

-

SpectraBase. (n.d.). 5-amino-1,3,4-thadiazole-2-thiol. [Link]

-

Hamidian, H., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]

-

Al-Obaidi, A. H. J., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Pharmaceutical Sciences and Research, 10(8), 1935-1939. [Link]

-

Hamidian, H., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]

-

Wisdomlib. (2025). 5-amino-1,3,4-thiadiazole-2-thiol: Significance and symbolism. [Link]

-

Cindrić, M., et al. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank, 2022(2), M1373. [Link]

-

ATB. (n.d.). 1,3,4-thiadiazole-2,5-dithiol. [Link]

-

Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 327-341. [Link]

Sources

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to participate in various biological interactions, have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the significant biological activities of 1,3,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

The 1,3,4-Thiadiazole Core: A Foundation for Diverse Bioactivity

The inherent structural features of the 1,3,4-thiadiazole ring are pivotal to its diverse biological roles. The presence of the sulfur atom imparts lipophilicity, aiding in membrane permeability, while the nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets.[1] This mesoionic nature allows these compounds to readily cross cellular membranes, enhancing their bioavailability.[2][3] Furthermore, the aromaticity of the ring contributes to its stability in vivo.[4] The versatility of the 1,3,4-thiadiazole scaffold lies in the ease with which substituents can be introduced at the C2 and C5 positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a specific biological target.

Anticancer Activity: Targeting the Hallmarks of Malignancy

1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][5]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are often multifactorial, involving the inhibition of key enzymes, disruption of signaling pathways, and induction of programmed cell death.

-

Kinase Inhibition (EGFR/HER-2): A prominent mechanism involves the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Overexpression of these receptors is common in various cancers and drives tumor growth and proliferation. 1,3,4-thiadiazole derivatives can act as competitive inhibitors at the ATP-binding site of these kinases, blocking downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[6]

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells.[3] This can be achieved through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins (increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio) and the activation of caspases.[7]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing.[8] Flow cytometry analysis often reveals an accumulation of cells in specific phases of the cell cycle, such as G2/M or G0/G1, upon treatment with 1,3,4-thiadiazole derivatives.

Data Summary: Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative 1,3,4-thiadiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ST10 | MCF-7 (Breast) | 49.6 | [4][7] |

| ST10 | MDA-MB-231 (Breast) | 53.4 | [4][7] |

| ST3 | MDA-MB-231 (Breast) | 73.8 | [7] |

| ST8 | MDA-MB-231 (Breast) | 75.2 | [7] |

| Compound 8a | A549 (Lung) | 1.62 | [1] |

| Compound 8d | A549 (Lung) | 2.53 | [9] |

| Compound 8e | A549 (Lung) | 2.62 | [9] |

| Compound 2g | LoVo (Colon) | 2.44 | [10] |

| Compound 2d | LoVo (Colon) | 29.16 | [10] |

| Compound 2a | LoVo (Colon) | 62.16 | [10] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology: [11][12][13][14]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells per well and incubate overnight to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5-4 hours at 37°C.[12][13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[13] A reference wavelength of 620 nm can be used to subtract background absorbance.[13]

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Step-by-Step Methodology: [8][15][16][17][18]

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[15][16] The cells can be stored at 4°C for at least 30 minutes.[15]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[15]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[18]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count.

Visualizing the Mechanism: EGFR/HER-2 Signaling Pathway

The following diagram illustrates the EGFR/HER-2 signaling pathway and the point of inhibition by 1,3,4-thiadiazole derivatives.

Caption: Inhibition of EGFR/HER-2 signaling by a 1,3,4-thiadiazole derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives have shown promising activity against a wide range of bacteria and fungi.[19]

Mechanism of Action

The antimicrobial action of 1,3,4-thiadiazoles is often attributed to their ability to interfere with essential microbial processes:

-

Enzyme Inhibition: These compounds can inhibit crucial microbial enzymes involved in metabolic pathways, DNA replication, or cell wall synthesis.

-

Disruption of Cell Membrane: The lipophilic nature of some derivatives can lead to the disruption of the microbial cell membrane integrity, causing leakage of cellular contents and cell death.

Data Summary: Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-thiadiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 2 | Enterococcus faecalis | 2 | [2] |

| Compound 2 | Enterococcus faecium | 1 | [2] |

| Compound 14a | Bacillus polymyxa | 2.5 | |

| Compound 21b | Vibrio harveyi | 31.3 | [2] |

| Compound 104a | Staphylococcus aureus | 80-91% inhibition | [19] |

| Compound 104b | Bacillus subtilis | 80-91% inhibition | [19] |

| Various Derivatives | Fungal strains | 16–31.5 | [20] |

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

Step-by-Step Methodology: [3][21][22][23][24]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[22]

-

Serial Dilution: Perform serial two-fold dilutions of the 1,3,4-thiadiazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[23]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or a color change if a growth indicator is used.[24]

This is a common method for screening the antimicrobial activity of compounds.

Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and the test compound is placed in the wells. The compound diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will be observed around the well.

Step-by-Step Methodology: [25][26][27][28][29]

-

Preparation of Agar Plates: Pour sterile molten Mueller-Hinton agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

-

Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a specific volume of the 1,3,4-thiadiazole derivative solution to each well. A control with the solvent alone should be included.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well.

Visualizing the Workflow: MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 1,3,4-Thiadiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade.

Mechanism of Action: COX/LOX Inhibition

The primary anti-inflammatory mechanism of many 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15] These enzymes are responsible for the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-2 and 5-LOX, these compounds can reduce the production of these inflammatory molecules, thereby alleviating inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Principle: The injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology: [30][31][32][33][34]

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the 1,3,4-thiadiazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the rats, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection.[31][32]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[31]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[31]

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Visualizing the Mechanism: Arachidonic Acid Cascade

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by 1,3,4-thiadiazole derivatives.

Caption: Inhibition of the arachidonic acid cascade by a 1,3,4-thiadiazole derivative.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Some 1,3,4-thiadiazole derivatives have shown promise as anticonvulsant agents.

Mechanism of Action: GABAergic Pathway

The primary mechanism of anticonvulsant action for many 1,3,4-thiadiazole derivatives is through the enhancement of GABAergic neurotransmission.[6][11] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. By acting as positive allosteric modulators of the GABA-A receptor, these compounds can increase the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability, thus suppressing seizure activity.[6][11]

Visualizing the Mechanism: GABA-A Receptor Signaling

The following diagram illustrates the potentiation of GABA-A receptor signaling by a 1,3,4-thiadiazole derivative.

Caption: Potentiation of GABA-A receptor function by a 1,3,4-thiadiazole derivative.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold has unequivocally established its importance in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents with a wide array of biological activities. This guide has highlighted the significant progress made in understanding the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of its derivatives. The elucidation of their mechanisms of action, coupled with the development of robust screening assays, has paved the way for more rational drug design.

Future research should focus on leveraging structure-activity relationship data to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel biological targets for 1,3,4-thiadiazole compounds remains a promising avenue. Furthermore, the use of advanced computational tools for in silico screening and mechanism prediction will undoubtedly accelerate the discovery and development of the next generation of 1,3,4-thiadiazole-based drugs to address unmet medical needs.

References

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. (2017). Future Medicinal Chemistry. [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers in Chemistry. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (2019). ResearchGate. [Link]

-

Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). Neliti. [Link]

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). PubMed. [Link]

-

Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX. (2018). PubMed. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). PubMed. [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). PMC. [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2017). PMC. [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). MDPI. [Link]

-

Schematic diagram of HER2 signaling pathways. Upon ligand binding,... (2014). ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). ResearchGate. [Link]

-

HER2 signaling pathway. HER2 and other EGFR family members as receptor... (2022). ResearchGate. [Link]

-

Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Arizona. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). PMC. [Link]

-

Fig. 1. (A) A simplified schematic of the arachidonic acid cascade... (2009). ResearchGate. [Link]

-

GABAA Receptors, Seizures, and Epilepsy. (2012). NCBI Bookshelf. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). European Commission. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. (2022). Cleveland Clinic. [Link]

-

Cell Cycle Analysis by DNA Content - Protocols. (n.d.). UC San Diego Moores Cancer Center. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

-

1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2020). Semantic Scholar. [Link]

-

MTT Proliferation Assay Protocol. (2017). ResearchGate. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. [Link]

-

Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). (n.d.). Cardiovascular Pharmacology Concepts. [Link]

-

The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. (2008). PMC. [Link]

-

An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. (2023). Impactfactor. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

-

Anticonvulsant. (n.d.). Wikipedia. [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2017). PMC. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Semantic Scholar. [Link]

-

WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. [Link]

-

WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Arachidonic acid metabolic pathway via cyclooxygenase (COX) and... (2012). ResearchGate. [Link]

-

Cell Viability Assays. (2012). Assay Guidance Manual. [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). PMC. [Link]

Sources

- 1. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. researchgate.net [researchgate.net]

- 5. bepls.com [bepls.com]

- 6. researchgate.net [researchgate.net]

- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 19. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. protocols.io [protocols.io]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. hereditybio.in [hereditybio.in]

- 27. webcentral.uc.edu [webcentral.uc.edu]

- 28. researchgate.net [researchgate.net]

- 29. chalcogen.ro [chalcogen.ro]

- 30. researchgate.net [researchgate.net]

- 31. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 32. inotiv.com [inotiv.com]

- 33. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 34. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Screening for Antimicrobial Activity of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Authored by: A Senior Application Scientist

Introduction: The relentless emergence of antimicrobial resistance necessitates a robust pipeline for the discovery of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have garnered significant attention due to their diverse and potent biological activities, including antimicrobial properties.[1][2][3] The inherent aromaticity and the presence of a reactive =N-C-S- moiety contribute to the in vivo stability and biological activity of these compounds.[3] This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of a promising candidate: 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. Our objective is to delineate a scientifically rigorous yet practical workflow for researchers, scientists, and drug development professionals to ascertain the antibacterial and antifungal potential of this novel molecule. This document is structured to not only provide step-by-step protocols but also to instill a deeper understanding of the experimental rationale, ensuring that the generated data is both reliable and interpretable.

Section 1: Foundational Principles and Rationale

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The antimicrobial activity of thiadiazole derivatives is often influenced by the nature of the substituents at the C2 and C5 positions.[1][2] The subject of this guide, this compound, incorporates a morpholine ring, a common pharmacophore known to enhance the biological activity of various compounds. The thiol group at the C2 position also presents a site for potential interaction with microbial enzymes or proteins.

The initial screening process is a critical first step in the drug discovery cascade. It is designed to be a rapid and cost-effective method to identify "hits" from a pool of candidate compounds.[6][7] A well-designed primary screen should be sensitive, reproducible, and relevant to the intended therapeutic application. This guide will focus on established, universally accepted methodologies for preliminary antimicrobial evaluation.[6]

Section 2: Experimental Workflow for Antimicrobial Screening

The proposed workflow for the initial antimicrobial screening of this compound is a multi-step process designed to provide a comprehensive preliminary assessment of its activity.

Caption: High-level experimental workflow for antimicrobial screening.

Section 3: Detailed Experimental Protocols

Materials and Reagents

-

Test Compound: this compound (ensure purity is >95%)

-

Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Microbial Strains:

-

Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungi (Yeast): Candida albicans (e.g., ATCC 10231)

-

Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)

-

-

Growth Media:

-

Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB) for fungi

-

-

Positive Controls:

-

Antibacterial: Ciprofloxacin or Gentamicin

-

Antifungal: Fluconazole or Amphotericin B

-

-

Negative Control: DMSO

-

Equipment and Consumables: Sterile petri dishes, 96-well microtiter plates, sterile filter paper disks (6 mm diameter), micropipettes, incubator, spectrophotometer (for OD measurement), sterile loops and swabs.

Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity.[6][8]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Step-by-Step Procedure:

-

Prepare Microbial Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh culture plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

-

Inoculate Agar Plates:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Evenly streak the swab over the entire surface of an MHA (for bacteria) or SDA (for fungi) plate in three different directions to ensure uniform growth.

-

-

Apply Test Compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Aseptically apply a known volume (e.g., 10 µL) of the stock solution onto sterile filter paper disks. Allow the solvent to evaporate completely in a sterile environment.

-

-

Plate Incubation:

-

Carefully place the impregnated disks onto the inoculated agar plates.

-

Include a positive control disk (standard antibiotic/antifungal) and a negative control disk (DMSO only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

-

Data Collection:

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

-

Interpretation: The presence of a clear zone of inhibition indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the microorganism to the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Quantitative Analysis)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][9] This is a quantitative measure of the compound's potency.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are observed for visible growth.

Step-by-Step Procedure:

-

Prepare Compound Dilutions:

-

In a 96-well plate, add 100 µL of sterile MHB (for bacteria) or SDB (for fungi) to wells 2 through 12.

-

Add 200 µL of the test compound at a starting concentration (e.g., 1024 µg/mL in broth) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

-

Inoculate the Plate:

-

Prepare a microbial inoculum as described in Protocol 1, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the standardized inoculum to wells 1 through 11.

-

-

Incubation:

-

Seal the plate and incubate under the same conditions as the disk diffusion assay.

-

-

Determine MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator like resazurin can be added to aid in the determination.

-

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the compound that kills the microorganism.

Principle: Aliquots from the clear wells of the MIC plate are subcultured onto fresh agar plates. The absence of growth after incubation indicates a cidal effect.

Step-by-Step Procedure:

-

Subculture from MIC Plate:

-

From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh, compound-free MHA or SDA plate.

-

-

Incubation:

-

Incubate the plates under appropriate conditions.

-

-

Determine MBC/MFC:

-

The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the subculture plates.

-

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format for easy comparison.

Table 1: Example Data Summary for Antimicrobial Screening of this compound

| Microorganism | Strain | Type | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Gram-positive | 18 | 64 | 128 |

| Bacillus subtilis | ATCC 6633 | Gram-positive | 22 | 32 | 64 |

| Escherichia coli | ATCC 25922 | Gram-negative | 10 | 256 | >512 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 0 | >512 | >512 |

| Candida albicans | ATCC 10231 | Yeast | 15 | 128 | 256 |

| Aspergillus niger | ATCC 16404 | Mold | 12 | 256 | >512 |

Interpretation of Results:

-

A larger zone of inhibition in the disk diffusion assay suggests greater sensitivity of the microorganism to the compound.

-

A lower MIC value indicates higher potency.

-

The ratio of MBC/MIC or MFC/MIC can provide insights into whether the compound is bacteriostatic/fungistatic (ratio > 4) or bactericidal/fungicidal (ratio ≤ 4).

Section 5: Potential Mechanisms of Action and Structure-Activity Relationship

The 1,3,4-thiadiazole ring system is known to exert its antimicrobial effects through various mechanisms. While a definitive mechanism for this compound would require further investigation, plausible targets based on related compounds include:

-

Enzyme Inhibition: The thiol group could potentially interact with essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the morpholine moiety combined with the heterocyclic core may facilitate insertion into and disruption of the microbial cell membrane.

-

Inhibition of Biofilm Formation: Many heterocyclic compounds have been shown to interfere with microbial signaling pathways involved in biofilm formation.

Caption: Plausible mechanisms of antimicrobial action.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial antimicrobial screening of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to make informed decisions about the future development of this compound as a potential antimicrobial agent. The journey from a "hit" compound to a clinically viable drug is long and arduous, but a meticulously executed initial screening is the indispensable first step.

References

-

Plech, T., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(4), 1348. [Link]

-

Rahman, N. A., & Slaihim, M. M. (2023). Synthesis and identification of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate, and study of the biological activity of some of their Schiff bases. Journal of Critical Reviews, 10(6), 12-20. [Link]

-

Ilies, M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Molecular Sciences, 19(6), 1569. [Link]

-

Cheesman, M. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 212, 106798. [Link]

-

Gebreyohannes, G., et al. (2022). In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. BMC Complementary Medicine and Therapies, 22(1), 1-10. [Link]

-

Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 68(3), 633-642. [Link]

-

Shawky, A. M., et al. (2016). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 21(11), 1494. [Link]

-

Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Heterocyclic Chemistry, 57(5), 2114-2123. [Link]

-

Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 3299–3312. [Link]

-

Vasile, C., et al. (2021). Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. Antibiotics, 10(11), 1326. [Link]

-

Hutchings, M. I., et al. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 8(4), 238. [Link]

-

Zhang, Y., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8689–8699. [Link]

-

El-Sayed, W. A., et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 16(9), 7449–7461. [Link]

-

Le, T. K. A., et al. (2022). In vitro and in vivo antimicrobial activity of the fungal metabolite toluquinol against phytopathogenic bacteria. Frontiers in Microbiology, 13, 966035. [Link]

-

Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Antimicrobial Drug Discovery (pp. 1-16). Humana Press, New York, NY. [Link]

-

Singh, P., et al. (2014). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. International Journal of Pharmaceutical Sciences and Research, 5(6), 2146. [Link]

-

Kumar, S., et al. (2015). In vitro antibacterial and antifungal activity data of test compounds. ResearchGate. [Link]

-

Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8731. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29285-29294. [Link]

-

Li, M., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Microbiology, 20(1), 1-12. [Link]

-